molecular formula C15H16N2O2 B3595487 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE

3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE

Cat. No.: B3595487
M. Wt: 256.30 g/mol
InChI Key: HJXWNGSDSBZPQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE is a complex organic compound that belongs to the class of isoquinolines and isoxazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE typically involves the following steps:

    Formation of Isoquinoline Derivative: The initial step involves the synthesis of the isoquinoline derivative through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Formation of Isoxazole Derivative: The isoxazole ring is formed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Coupling Reaction: The final step involves coupling the isoquinoline and isoxazole derivatives through a condensation reaction, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced isoquinoline or isoxazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, where halogenated derivatives can be formed using reagents like sodium iodide in acetone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium iodide in acetone.

Major Products

    Oxidation: Ketones and carboxylic acids.

    Reduction: Reduced isoquinoline or isoxazole derivatives.

    Substitution: Halogenated isoquinoline derivatives.

Scientific Research Applications

3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity against certain types of cancer and neurological disorders.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE involves its interaction with specific molecular targets:

    Molecular Targets: It binds to enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to cell proliferation and apoptosis, making it a candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

    3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE: is compared with other isoquinoline and isoxazole derivatives such as:

Uniqueness

    Structural Features: The presence of both isoquinoline and isoxazole rings in a single molecule provides unique chemical properties.

    Biological Activity: Its dual pharmacophore nature enhances its potential as a versatile therapeutic agent.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(3,5-dimethyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10-14(11(2)19-16-10)15(18)17-8-7-12-5-3-4-6-13(12)9-17/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXWNGSDSBZPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE
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3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE
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3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(3,5-DIMETHYL-4-ISOXAZOLYL)METHANONE

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